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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key inhibitors of the mitochondrial

F-type ATP synthase: BMS-199264 and oligomycin. The information presented herein is

supported by experimental data to assist researchers in selecting the appropriate tool for their

studies of mitochondrial function, bioenergetics, and therapeutic development.

Executive Summary
Oligomycin and BMS-199264 are both potent inhibitors of the mitochondrial F1F0 ATP

synthase, but they exhibit fundamentally different mechanisms and selectivity. Oligomycin is a

non-selective inhibitor, blocking both ATP synthesis and hydrolysis by targeting the proton-

conducting F0 subunit.[1][2] In contrast, BMS-199264 is a novel, selective inhibitor of the ATP

hydrolase (ATPase) activity of the enzyme, with no significant effect on its primary function of

ATP synthesis.[1][3] This unique profile makes BMS-199264 a valuable tool for investigating

the pathological role of ATP hydrolysis in conditions such as myocardial ischemia, where the

reversal of ATP synthase activity contributes to cellular energy depletion.[4]

Comparative Data
The following table summarizes the key quantitative differences between BMS-199264 and

oligomycin based on available experimental data.
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Feature BMS-199264 Oligomycin

Target
F1F0 ATP Synthase

(Hydrolase Activity)

F1F0 ATP Synthase (Synthase

& Hydrolase Activity)

Binding Site

Not definitively elucidated, but

distinct from oligomycin; likely

dependent on the hydrolase

conformation of the enzyme.[4]

F0 subunit (c-ring), blocking

the proton channel.[2][5]

Mechanism of Action

Selective, non-competitive

inhibition of the reverse

reaction (ATP hydrolysis) of

ATP synthase.[1][3]

Non-selective, potent inhibition

of both forward (ATP

synthesis) and reverse (ATP

hydrolysis) reactions by

blocking proton translocation.

[1][6]

IC50 (Hydrolase Activity) 0.5 µM[1][7]

Not typically reported for

hydrolase activity alone due to

its potent inhibition of overall

enzyme function.

Effect on ATP Synthase

Activity
No significant inhibition.[1][3] Potent inhibition.[1]

Primary Research Application

Studying and preventing

pathological ATP hydrolysis,

particularly in ischemic

conditions.[1][3]

General inhibition of

mitochondrial respiration and

ATP synthesis for studying

cellular bioenergetics.[2]

Therapeutic Potential
Cardioprotective agent for

myocardial ischemia.[1][3]

Limited due to its non-selective

inhibition of essential ATP

synthesis.[3]

Mechanism of Action and Signaling Pathways
Oligomycin: A Non-Selective Inhibitor
Oligomycin exerts its inhibitory effect by binding directly to the c-ring of the F0 subunit of ATP

synthase.[5] This binding physically obstructs the proton channel, preventing the flow of
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protons down the electrochemical gradient into the mitochondrial matrix. As proton

translocation is tightly coupled to the rotational catalysis of the F1 subunit, this blockage halts

both ATP synthesis and, under depolarized conditions, ATP hydrolysis.
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Diagram 1: Oligomycin's inhibitory action on ATP synthase.

BMS-199264: A Selective ATP Hydrolase Inhibitor
Under conditions of severe cellular stress, such as myocardial ischemia, the collapse of the

proton gradient can cause the ATP synthase to reverse its function, hydrolyzing ATP to pump

protons out of the matrix.[3] This futile cycle depletes the cell of its remaining ATP reserves.

BMS-199264 selectively inhibits this reverse activity.[1] While its precise binding site is

unknown, it is thought to bind to a conformation of the enzyme that is unique to its hydrolase

state, thereby preserving the capacity for ATP synthesis upon restoration of normal conditions.

[4]
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Diagram 2: Selective inhibition by BMS-199264 during ischemia.

Experimental Protocols
The following are generalized protocols for assessing the effects of inhibitors on ATP synthase

and hydrolase activities. Specific concentrations and incubation times may need to be

optimized for different experimental systems.

Measurement of ATP Synthase Activity
This assay typically measures the rate of ATP production in isolated mitochondria or

submitochondrial particles (SMPs) provided with respiratory substrates.

Materials:

Isolated mitochondria or SMPs

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EGTA, and HEPES,

pH 7.4)

Respiratory substrates (e.g., succinate, ADP)
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Inhibitors (BMS-199264, oligomycin)

ATP measurement kit (e.g., luciferase-based)

Procedure:

Energize mitochondria or SMPs by adding a respiratory substrate.

Add the inhibitor (BMS-199264 or oligomycin) at the desired concentration and incubate.

Initiate ATP synthesis by adding ADP.

Measure the rate of ATP production over time using a luciferase-based assay, which

generates a luminescent signal proportional to the ATP concentration.

Compare the rates of ATP synthesis in the presence and absence of the inhibitors.

Measurement of ATP Hydrolase (ATPase) Activity
This assay measures the rate of ATP hydrolysis, which is coupled to the oxidation of NADH,

detectable by a decrease in absorbance at 340 nm.

Materials:

Submitochondrial particles (SMPs)

Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)

ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH),

NADH

Inhibitors (BMS-199264, oligomycin)

Procedure:

Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.

Add SMPs to the reaction mixture.
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Add the inhibitor of interest (BMS-199264 or oligomycin).

Monitor the decrease in absorbance at 340 nm, which corresponds to the rate of NADH

oxidation and is proportional to the rate of ATP hydrolysis.

The specific F1F0-ATPase activity is determined by subtracting the rate of hydrolysis in the

presence of a saturating concentration of oligomycin (which represents non-F1F0-ATPase

activity) from the total rate.
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Diagram 3: Experimental workflows for ATP synthase and hydrolase assays.

Conclusion
BMS-199264 and oligomycin are distinct modulators of ATP synthase with divergent

applications. Oligomycin serves as a robust, non-selective inhibitor ideal for fundamental

studies of mitochondrial respiration. In contrast, the selective inhibition of ATP hydrolase activity

by BMS-199264 provides a sophisticated tool for dissecting the detrimental effects of reversed

ATP synthase function in pathological states and for exploring novel therapeutic strategies to

preserve cellular energy homeostasis during ischemic events. The choice between these two

inhibitors should be guided by the specific experimental question and the desired effect on

mitochondrial bioenergetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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